1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)-
Overview
Description
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)- is a compound belonging to the triazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound has gained attention due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)- typically involves a multicomponent reaction. One common method is the base-catalyzed cyclocondensation of aryl azides with ethyl acetoacetate. The aryl azides are prepared from sodium azide and diazonium salts obtained from anilines. The reaction is carried out under controlled conditions to ensure the formation of the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines. Substitution reactions can result in various substituted triazole derivatives with different functional groups.
Scientific Research Applications
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological processes, such as cell division in cancer cells. The compound’s ability to modulate signaling pathways makes it a valuable tool in therapeutic research .
Comparison with Similar Compounds
Similar Compounds
1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Known for its potential in Alzheimer’s disease research.
Triazole-4-carboxamide, (1h)-1,2,3-, 5-[(n-methyl-n-phenyl)-1-triazeno]-: Another triazole derivative with distinct chemical properties.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids/carbohydrazides: Evaluated for their xanthine oxidase inhibitory activity.
Uniqueness
1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)- stands out due to its specific structural features and the range of biological activities it exhibits. Its unique combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound in both research and industry.
Biological Activity
The compound 1H-1,2,3-Triazole-4-carboxamide, 5-methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)- is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C18H20N4O
- Molecular Weight: 312.38 g/mol
The triazole ring system is significant in its biological activity, often contributing to the compound's ability to interact with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds similar to 1H-1,2,3-Triazole-4-carboxamide have shown selective cytotoxic activity against various cancer cell lines.
- Cytotoxicity: In a comparative study, certain triazole derivatives exhibited cytotoxic effects comparable to doxorubicin against human leukemic T-cells (Jurkat cells). Compound derivatives induced morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation .
- Mechanism of Action: The mechanism involves disrupting mitochondrial membrane potential and inducing DNA damage without direct intercalation into DNA. This suggests a unique pathway for inducing apoptosis that could be exploited for therapeutic purposes .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the triazole ring and substituents significantly affect biological activity. For instance:
- Substituent Effects: The presence of electron-donating groups (like methyl or phenyl) at specific positions enhances cytotoxicity. In contrast, bulky groups may reduce activity due to steric hindrance .
- Comparison with Other Compounds: Similar compounds like N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides have demonstrated significant antiproliferative effects at nanomolar concentrations, suggesting that structural modifications can lead to enhanced potency .
Study 1: Antiproliferative Activity
A recent study evaluated several triazole derivatives against various cancer cell lines. The results indicated that compounds with a methyl group at the 5-position of the triazole ring showed increased antiproliferative activity compared to their counterparts lacking this modification. The IC50 values ranged from 0.5 µM to 2 µM across different cell lines .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by these compounds. It was found that certain derivatives induced apoptosis through the intrinsic pathway involving caspase activation and mitochondrial dysfunction. This was evidenced by the increased levels of cytochrome c in the cytosol and activation of caspase-9 and caspase-3 in treated cells .
Data Table: Biological Activity Overview
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Triazole Derivative A | Jurkat T-cells | 0.5 | Apoptosis via mitochondrial dysfunction |
Triazole Derivative B | HeLa Cells | 1.0 | DNA damage without intercalation |
Triazole Derivative C | MCF-7 Cells | 2.0 | Caspase activation pathway |
Properties
IUPAC Name |
5-methyl-N-(3-methylphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-13(2)16-8-10-18(11-9-16)24-15(4)19(22-23-24)20(25)21-17-7-5-6-14(3)12-17/h5-13H,1-4H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRTVWQUBOZXAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125056 | |
Record name | 5-Methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-09-0 | |
Record name | 5-Methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=904817-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-1-[4-(1-methylethyl)phenyl]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101125056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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